1-(Oxolan-3-yloxy)propan-2-ol
Description
. It is a versatile chemical used in various scientific research applications, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(oxolan-3-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(8)4-10-7-2-3-9-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQHTMHKFJDEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCOC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yloxy)propan-2-ol can be synthesized through several methods, including the reaction of oxolan-3-ol with propan-2-ol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that involves the continuous flow of reactants and the use of efficient catalysts to ensure high yield and purity. The production process is optimized to minimize by-products and ensure the safety of the workers involved.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-3-yloxy)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the extent of oxidation.
Reduction Products: Reduction reactions typically yield alcohols or amines as the major products.
Substitution Products: Substitution reactions can result in the formation of various derivatives, including esters, ethers, and halides.
Scientific Research Applications
1-(Oxolan-3-yloxy)propan-2-ol is widely used in scientific research due to its unique chemical properties and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism by which 1-(Oxolan-3-yloxy)propan-2-ol exerts its effects depends on the specific application and reaction conditions. The pathways involved in these reactions are typically governed by the principles of organic chemistry and molecular interactions.
Comparison with Similar Compounds
1-(Oxolan-3-yloxy)propan-2-ol is similar to other compounds such as 1-(oxolan-3-yloxy)pyridin-2-amine and 3-(oxolan-3-yloxy)pyridin-4-amine. it is unique in its chemical structure and reactivity, which sets it apart from these compounds. The presence of the hydroxyl group in this compound contributes to its distinct properties and applications.
Biological Activity
1-(Oxolan-3-yloxy)propan-2-ol, also known as a glycidyl ether derivative, is a compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article aims to explore its biological activity, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by an oxolane (tetrahydrofuran) ring connected to a propanol moiety. This structure may contribute to its biological properties, influencing its interactions with biological targets.
Chemical Formula: C₇H₁₄O₃
Molecular Weight: 146.18 g/mol
CAS Number: 1384428-75-4
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic effects and mechanisms of action.
This compound's biological effects can be attributed to its ability to modulate various cellular pathways. The compound is believed to interact with specific enzymes and receptors, leading to changes in cellular signaling and function.
Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Research Findings
Recent studies have provided insights into the biological activities of this compound:
- Antioxidant Activity: Research indicates that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects: Studies have shown that it may reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells: Preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Antioxidant Properties:
- A study conducted on human fibroblast cells demonstrated that treatment with varying concentrations of the compound led to a significant reduction in oxidative damage markers compared to untreated controls.
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Case Study on Anti-inflammatory Effects:
- In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain scores, indicating its efficacy in managing inflammatory conditions.
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Case Study on Cancer Cell Lines:
- A series of experiments using breast cancer cell lines showed that the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
